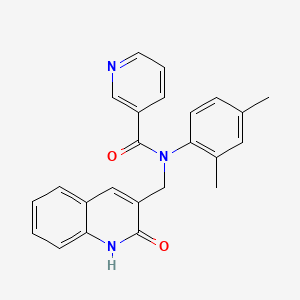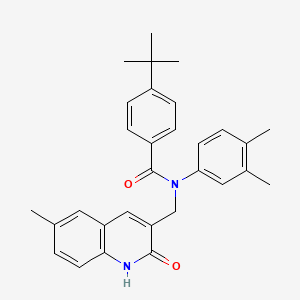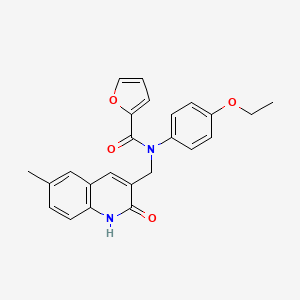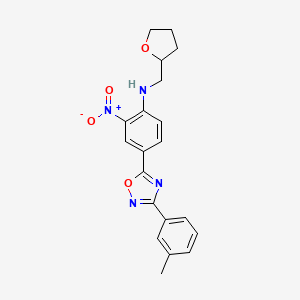![molecular formula C18H26N2O4S B7693380 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” is a complex organic compound. It contains a phenylacetamide group attached to a phenoxy group, which is further attached to a cyclohexylsulfamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexylsulfamoyl group would add significant steric bulk, while the phenoxy and phenylacetamide groups would contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenoxy, cyclohexylsulfamoyl, and phenylacetamide groups would likely make the compound polar and potentially capable of forming hydrogen bonds .Wirkmechanismus
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves its ability to inhibit certain enzymes and proteins in the body. Specifically, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are complex and varied. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases. However, the exact biochemical and physiological effects of this compound A are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A in lab experiments is its potential therapeutic applications. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, one of the limitations of using this compound A in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A. One area of research involves its potential use in the treatment of cancer. Specifically, researchers are studying the use of this compound A in combination with chemotherapy to increase its effectiveness. Additionally, researchers are studying the use of this compound A in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, researchers are studying the potential use of this compound A in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the potential therapeutic applications of this compound A make it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves several steps, including the reaction of 4-bromoanisole with cyclohexylamine to form 4-(cyclohexylamino)phenol. This intermediate is then reacted with chlorosulfonic acid to form 4-(cyclohexylsulfamoyl)phenol. Finally, this compound is reacted with N-phenylacetamide to form this compound A. The synthesis of this compound A is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its ability to inhibit certain enzymes and proteins in the body. For example, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-12-4-5-13-20)14-24-16-8-10-17(11-9-16)25(22,23)19-15-6-2-1-3-7-15/h8-11,15,19H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJIQLBZDTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
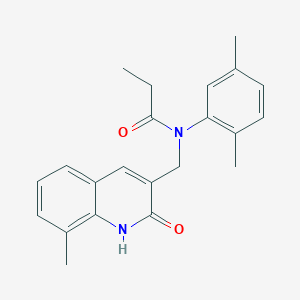
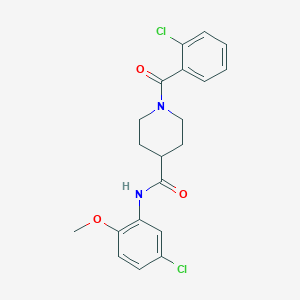

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)

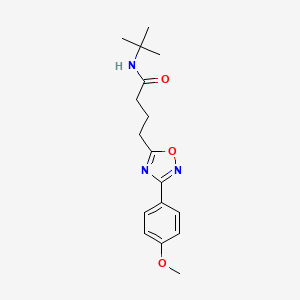
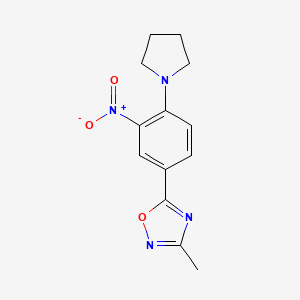
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
